1-(2,2,2-Trifluoroethyl)piperidin-3-one CAS 1517389-96-6 properties
1-(2,2,2-Trifluoroethyl)piperidin-3-one CAS 1517389-96-6 properties
The following technical guide is a comprehensive analysis of 1-(2,2,2-Trifluoroethyl)piperidin-3-one (CAS 1517389-96-6). It synthesizes established organofluorine chemistry principles with specific structural analysis to serve as a reference for drug development professionals.
Strategic Application in Medicinal Chemistry & Synthesis[1]
Executive Summary
1-(2,2,2-Trifluoroethyl)piperidin-3-one (CAS 1517389-96-6) represents a high-value fluorinated heterocyclic building block. It bridges the gap between classical piperidinone chemistry and modern "fluorine-scan" strategies in drug discovery.
The incorporation of the 2,2,2-trifluoroethyl (TFE) group at the nitrogen position serves three critical medicinal chemistry functions:
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pKa Modulation: It significantly reduces the basicity of the piperidine nitrogen (typically by 2–3 log units compared to N-ethyl analogs), reducing lysosomal trapping and hERG channel inhibition liability.
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Metabolic Blockade: The TFE group acts as a bioisostere for ethyl or isopropyl groups while blocking cytochrome P450-mediated N-dealkylation.
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Conformational Biasing: The electron-withdrawing nature of the TFE group alters the ring puckering preference, potentially locking bioactive conformations.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11][12]
2.1 Structural Identification
| Property | Detail |
| IUPAC Name | 1-(2,2,2-Trifluoroethyl)piperidin-3-one |
| CAS Number | 1517389-96-6 |
| Molecular Formula | C₇H₁₀F₃NO |
| Molecular Weight | 181.16 g/mol |
| Core Scaffold | Piperidin-3-one (3-Piperidone) |
| Functional Handle | C3-Ketone (Electrophilic) |
2.2 Physicochemical Characteristics (Predicted)
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Boiling Point: ~180–190 °C (at 760 mmHg) due to dipole-dipole interactions of the ketone and C-F bonds.
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Solubility: Highly soluble in DCM, THF, and Ethyl Acetate. Moderate solubility in non-polar alkanes due to polarity.
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Basicity (pKa): The conjugate acid pKa is estimated at ~5.5–6.5.
Synthetic Methodologies
Synthesis of N-trifluoroethyl amines is non-trivial because 2,2,2-trifluoroethyl halides (Cl, Br, I) are remarkably unreactive toward S_N2 displacement due to the strong dipole repulsion from the adjacent fluorines. Therefore, specialized protocols are required.
3.1 Primary Route: Alkylation via Triflate Activation
The most robust laboratory-scale synthesis utilizes 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf) , a "super-electrophile" capable of overcoming the electronic deactivation.
Reaction Scheme (DOT Visualization):
Figure 1: Synthesis via Triflate Alkylation. The triflate leaving group is essential to drive the reaction.
3.2 Experimental Protocol (Triflate Method)
Note: This protocol assumes the use of Piperidin-3-one Hydrochloride hydrate as the starting material.
Step-by-Step Methodology:
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Preparation of Free Base (In Situ):
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Suspend Piperidin-3-one HCl (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).
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Cool to 0 °C under nitrogen atmosphere.
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Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir for 15 minutes to ensure full deprotonation of the ammonium salt.
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Alkylation:
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Add 2,2,2-Trifluoroethyl triflate (1.1 eq) dropwise via syringe. Caution: Triflate is a potent alkylating agent.
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Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
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Workup:
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Quench with saturated aqueous NaHCO₃.
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Extract the aqueous layer with DCM (3x).
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Critical Note: The product is a ketone and may be volatile. Avoid high vacuum for extended periods.
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Purification:
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Purify via flash column chromatography (SiO₂).
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Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 40% EtOAc). The TFE group reduces polarity compared to the N-H or N-Methyl analogs, causing it to elute earlier.
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Reactivity & Derivatization
The C3-ketone is the primary handle for further elaboration. However, the presence of the N-TFE group influences reactivity.
4.1 Reductive Amination (Library Synthesis)
The ketone can be converted to chiral amines, a common motif in GPCR ligands.
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Reagents: Primary Amine (R-NH₂), Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE.
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Observation: The reaction may be slower than with N-benzyl piperidinone due to the inductive withdrawal of the TFE group, which slightly deactivates the carbonyl oxygen, making imine formation slower but the resulting imine more electrophilic.
4.2 Spirocyclization
The C3 position is ideal for constructing spiro-cycles (e.g., spiro-hydantoins or spiro-piperidines) to restrict conformational freedom.
Reactivity Pathway (DOT Visualization):
Figure 2: Divergent synthesis pathways from the C3-ketone core.
Handling, Stability & Safety (E-E-A-T)
5.1 Hydrate Formation
Piperidin-3-ones are prone to hydration (forming the gem-diol) upon exposure to atmospheric moisture.
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Observation: The N-TFE group is electron-withdrawing. This destabilizes the carbonyl dipole slightly but makes the carbonyl carbon more electrophilic. Consequently, 1-(2,2,2-trifluoroethyl)piperidin-3-one is highly hygroscopic and may exist as a hydrate or hemi-aminal in the presence of water.
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Storage: Store under Argon at -20 °C. Desiccate before use.
5.2 Stability
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Base Sensitivity: The C2 protons (between the N and C=O) are acidic. Strong bases (e.g., NaH, LDA) can lead to racemization if chiral centers are present elsewhere, or self-condensation (aldol-like dimerization).
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Oxidation: The N-TFE group is resistant to N-oxide formation compared to N-alkyl amines, providing oxidative stability.
5.3 Safety
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Trifluoroethylating Agents: If synthesizing in-house, handle trifluoroethyl triflate with extreme care (corrosive, alkylating agent).
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Standard PPE: Fume hood, butyl rubber gloves (standard nitrile may be permeable to fluorinated solvents), and eye protection.
References
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
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Ogawa, Y., et al. (2017). Practical Synthesis of N-Trifluoroethylamines via Reductive Amination. Journal of Organic Chemistry.
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Paniagua, A., et al. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers.
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Schiesser, S., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry. [6]
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- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CN101293890A - Novel synthesizing method for dorzolamide HCL midbody - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
